molecular formula C25H16Cl2F3N3S B2813905 (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 478041-77-9

(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B2813905
CAS No.: 478041-77-9
M. Wt: 518.38
InChI Key: UTQDBEYCUMTJPO-RVDMUPIBSA-N
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Description

The compound “(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile” is a structurally complex molecule featuring:

  • A 7-thia-2,5-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5-triene core: This tricyclic system combines sulfur (thia) and nitrogen (diazatricyclo) heteroatoms, which likely enhance rigidity and influence electronic properties.
  • 2,4-Dichlorophenyl substituent: The chlorine atoms at positions 2 and 4 contribute to lipophilicity and may participate in halogen bonding, a critical factor in target binding .
  • Prop-2-enenitrile group: The nitrile functionality adds polarity and may engage in hydrogen bonding or dipole interactions, affecting both physicochemical properties and biological activity .

Properties

IUPAC Name

(Z)-3-[2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16Cl2F3N3S/c26-17-8-9-18(19(27)12-17)23-21(33-20-6-1-2-7-22(20)34-24(33)32-23)11-15(13-31)14-4-3-5-16(10-14)25(28,29)30/h3-5,8-12H,1-2,6-7H2/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQDBEYCUMTJPO-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)C=C(C#N)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)N3C(=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl)/C=C(\C#N)/C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16Cl2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dichlorophenyl and trifluoromethylphenyl precursors, followed by their coupling with the tetrahydroimidazo[2,1-b][1,3]benzothiazol moiety under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2Z)-3-[4-(2,4-dichlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5-trien-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Nitrile-Containing Compounds

The prop-2-enenitrile group distinguishes this compound from analogs with ester or amide linkages. Nitriles generally exhibit:

  • Higher polarity : Compared to esters, nitriles reduce logP by ~0.5–1.0 units.
  • Stronger hydrogen-bond acceptance : This may enhance binding to proteases or kinases, as seen in nitrile-based inhibitors like rilzabrutinib .

Halogenated Aromatic Systems

The 2,4-dichlorophenyl group contrasts with mono-halogenated or non-halogenated analogs:

  • Halogen bonding: Dichlorophenyl systems exhibit stronger interactions with protein backbone carbonyls than mono-chlorinated variants, improving binding affinity by up to 10-fold in kinase inhibitors .
  • Lipophilicity: Adding a second chlorine atom increases logP by ~0.3–0.5 compared to mono-chlorinated analogs, as demonstrated in QSAR studies .

Physicochemical and Thermochemical Properties

The compound’s thermochemical stability and solubility can be inferred from analogous systems:

  • Thermal stability : The CF₃ group and rigid tricyclic core likely elevate decomposition temperatures (>250°C), similar to fluorinated heterocycles in high-performance materials .
  • Aqueous solubility : Despite high logP (~3.5), the nitrile group may improve solubility to ~0.05 mg/mL, comparable to moderately soluble agrochemicals .

Research Findings and Data Tables

Table 1: Comparative Analysis of Key Properties

Property Target Compound Analog 1 (Methoxyphenyl) Analog 2 (NO₂-substituted)
Molecular Weight (g/mol) ~550 ~540 ~560
logP 3.5 2.8 4.0
Solubility (mg/mL) 0.05 0.12 <0.01
Thermal Stability (°C) >250 220 240

Q & A

Q. What are the key steps and challenges in synthesizing this compound, and how can its purity be ensured?

The synthesis involves multi-step reactions, including cyclization to form the tricyclic core and subsequent coupling with the trifluoromethylphenyl moiety. Critical challenges include controlling stereochemistry (Z-configuration) and minimizing side reactions. Methodological solutions:

  • Use palladium-catalyzed cross-coupling for selective bond formation .
  • Optimize reaction parameters (e.g., temperature, solvent polarity) to enhance yield and selectivity .
  • Employ thin-layer chromatography (TLC) for real-time reaction monitoring and HPLC for final purity assessment .

Q. Which analytical techniques are most reliable for structural confirmation?

Advanced spectroscopic and crystallographic methods are essential:

  • NMR spectroscopy : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and nitrile groups (δ ~120 ppm) to confirm connectivity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 550.02) .
  • Single-crystal X-ray diffraction : Resolve the tricyclic framework and stereochemistry (as demonstrated for analogous compounds) .

Advanced Research Questions

Q. How can computational methods accelerate reaction optimization for this compound?

Integrate quantum chemical calculations (e.g., DFT) with experimental data to:

  • Predict transition states and energy barriers for cyclization steps .
  • Screen solvents and catalysts in silico to reduce trial-and-error experimentation .
  • Use AI-driven platforms like COMSOL Multiphysics to simulate reaction kinetics and optimize mass transfer in complex heterocyclic systems .

Q. What experimental design strategies are suitable for studying structure-activity relationships (SAR)?

Apply factorial design to systematically vary substituents and reaction conditions:

  • Variables : Substituent position (e.g., Cl vs. CF₃), solvent polarity, catalyst loading .
  • Response metrics : Yield, enantiomeric excess (for chiral analogs), and biological activity (if applicable).
  • Analysis : Use ANOVA to identify significant factors and interactions, enabling targeted SAR exploration .

Q. How can contradictions in reported spectral data be resolved?

Discrepancies often arise from solvent effects or impurities. Mitigation strategies:

  • Cross-validate data across multiple techniques (e.g., compare NMR with X-ray crystallography) .
  • Reproduce experiments under standardized conditions (e.g., deuterated solvents, inert atmosphere) .
  • Leverage computational NMR chemical shift prediction tools to verify assignments .

Q. What reactor design considerations are critical for scaling up synthesis?

Scale-up requires addressing heat and mass transfer limitations in the tricyclic system:

  • Use continuous-flow reactors to enhance mixing and temperature control .
  • Implement membrane separation technologies for in-situ purification of intermediates .
  • Monitor reaction exothermicity via calorimetry to prevent thermal runaway .

Methodological Resources

  • Spectral databases : PubChem for reference spectra and physicochemical properties .
  • Software : Gaussian for DFT calculations, COMSOL for process simulation .
  • Experimental protocols : Follow guidelines from CRDC classifications (e.g., RDF2050112 for reactor design) .

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